
3-Chlorobenzene-1,2,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobenzene-1,2,4-tricarboxylic acid is a derivative of benzene with three carboxylic acid groups and one chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chlorobenzene-1,2,4-tricarboxylic acid can be synthesized through the oxidation of 3-chlorotoluene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically involves heating the 3-chlorotoluene with the oxidizing agent in an acidic medium, leading to the formation of the tricarboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The process may also include purification steps such as recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in basic conditions.
Major Products Formed
Oxidation: Formation of additional carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Chlorobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chlorobenzene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2,4-tricarboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromobenzene-1,2,4-tricarboxylic acid: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.
3-Nitrobenzene-1,2,4-tricarboxylic acid: Contains a nitro group, which significantly alters its chemical behavior and applications.
Uniqueness
3-Chlorobenzene-1,2,4-tricarboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.
Propiedades
Número CAS |
114394-45-5 |
|---|---|
Fórmula molecular |
C9H5ClO6 |
Peso molecular |
244.58 g/mol |
Nombre IUPAC |
3-chlorobenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H5ClO6/c10-6-4(8(13)14)2-1-3(7(11)12)5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
AYIRVRMRXAJWBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


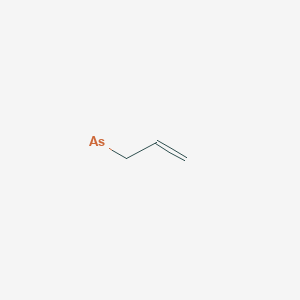
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

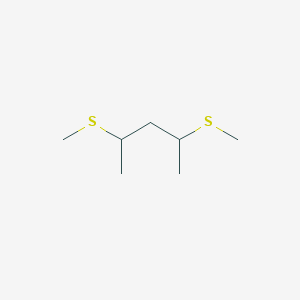
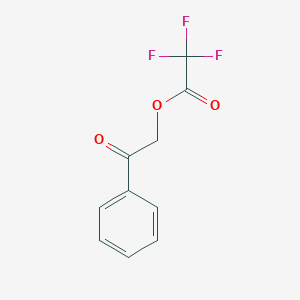
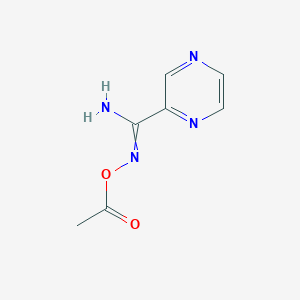

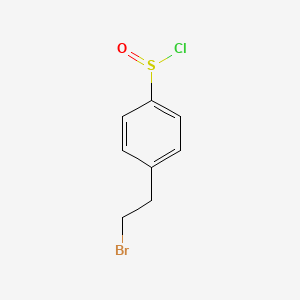
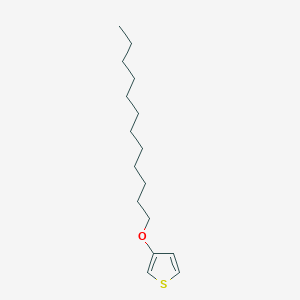

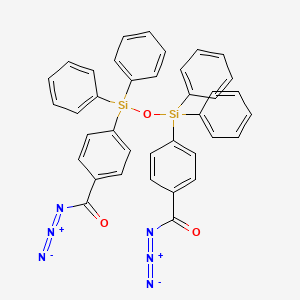
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
